

A Technical Guide to the Molecular Weight Characterization of Gly-NH-CH₂-Boc

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Compound of Interest

Compound Name: Gly-NH-CH₂-Boc

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental molecular weight of the Boc-protected glycine derivative, **Gly-NH-CH₂-Boc** (CAS 14664-05-2). This compound is a valuable linker intermediate in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates. Accurate molecular weight determination is a critical component of its quality control and characterization.

Theoretical vs. Experimental Molecular Weight

The molecular weight of a compound is a fundamental physical property. The theoretical molecular weight is calculated from the molecular formula, which is derived from the chemical structure. The experimental molecular weight is determined using analytical techniques, most commonly mass spectrometry.

Theoretical Molecular Weight

The chemical structure of **Gly-NH-CH₂-Boc** is comprised of a glycine amide core, with one of the amide protons substituted by a methylene group bearing a tert-butoxycarbonyl (Boc) protecting group.

The molecular formula for **Gly-NH-CH₂-Boc** is C₈H₁₆N₂O₃.^{[1][2]} The theoretical molecular weight is calculated based on the atomic masses of its constituent elements:

- Carbon (C): 8 x 12.011 amu

- Hydrogen (H): 16×1.008 amu
- Nitrogen (N): 2×14.007 amu
- Oxygen (O): 3×15.999 amu

Summing these values gives a theoretical molecular weight of 188.22 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Molecular Weight Determination

The experimental molecular weight of **Gly-NH-CH₂-Boc** is typically determined using high-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI) as the ion source. ESI is a "soft" ionization technique that minimizes fragmentation, allowing for the observation of the intact molecular ion.[\[4\]](#)

In a typical ESI-MS experiment, the compound is dissolved in a suitable solvent and infused into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the ions generated. For a small molecule like **Gly-NH-CH₂-Boc**, several common ionic species may be observed in the positive ion mode:

- $[M+H]^+$: The protonated molecule.
- $[M+Na]^+$: The sodium adduct.
- $[M+K]^+$: The potassium adduct.
- $[2M+H]^+$: The protonated dimer.

The presence of these adducts is common in ESI-MS and can aid in the confirmation of the molecular weight.[\[3\]](#)

Data Presentation: Theoretical vs. Expected Experimental Data

While specific, published experimental mass spectra for **Gly-NH-CH₂-Boc** are not readily available as it is a well-established commercial compound, the expected results from an ESI-MS analysis are highly predictable. The following table summarizes the theoretical molecular

weight and the expected m/z values for common adducts that would be observed in an experimental setting.

Parameter	Value (g/mol or m/z)	Notes
Theoretical Molecular Weight	188.22	Calculated from the molecular formula $C_8H_{16}N_2O_3$. [1] [2]
Expected $[M+H]^+$ Ion	189.23	The most common ion observed in positive mode ESI-MS, representing the protonated molecule.
Expected $[M+Na]^+$ Ion	211.21	A common adduct formed by the association of the molecule with a sodium ion. [3]
Expected $[M+K]^+$ Ion	227.18	A common adduct formed by the association of the molecule with a potassium ion. [3]

Experimental Protocol: Molecular Weight Determination by ESI-MS

The following is a detailed, representative protocol for the determination of the experimental molecular weight of **Gly-NH-CH₂-Boc** using Electrospray Ionization Mass Spectrometry.

1. Sample Preparation:

- Accurately weigh approximately 1 mg of **Gly-NH-CH₂-Boc**.
- Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.
- Further dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL. The addition of a small amount of acid, like formic acid, facilitates protonation in positive ion mode.

2. Instrumentation and Method:

- **Mass Spectrometer:** A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurement.
- **Ion Source:** Electrospray Ionization (ESI).
- **Ionization Mode:** Positive.
- **Infusion:** The diluted sample is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
- **ESI Source Parameters:**
 - **Capillary Voltage:** 3.5 - 4.5 kV.[\[5\]](#)
 - **Drying Gas (Nitrogen) Flow:** 5 - 10 L/min.
 - **Drying Gas Temperature:** 250 - 350 $^{\circ}\text{C}$.
- **Mass Analyzer Parameters:**
 - **Mass Range:** m/z 100 - 500.
 - **Data Acquisition:** Acquire data for several minutes to obtain a stable signal and a high-quality averaged spectrum.

3. Data Analysis:

- The acquired mass spectrum is processed to identify the peaks corresponding to the expected ions ($[\text{M}+\text{H}]^{+}$, $[\text{M}+\text{Na}]^{+}$, etc.).
- The high-resolution capability of the instrument allows for the determination of the accurate mass of each ion.
- The elemental composition of the observed ions can be calculated from the accurate mass and compared to the theoretical composition of **Gly-NH-CH₂-Boc** to confirm the identity of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the molecular weight of **Gly-NH-CH₂-Boc**.



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Caption: Experimental workflow for molecular weight determination.

In conclusion, the theoretical molecular weight of **Gly-NH-CH₂-Boc** is well-established at 188.22 g/mol. While specific experimental data is not always published for such foundational molecules, its experimental determination is a routine procedure using ESI-MS, which is expected to confirm the theoretical value with high accuracy. The protocol and workflow described provide a robust framework for the characterization of this and similar small molecules in a research and drug development setting.

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